molecular formula C10H10O2 B14856389 7-Methylchroman-3-one

7-Methylchroman-3-one

Cat. No.: B14856389
M. Wt: 162.18 g/mol
InChI Key: CGATXFNYTCWSFH-UHFFFAOYSA-N
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Description

7-Methylchroman-3-one is a heterocyclic compound belonging to the chromanone family It is characterized by a benzene ring fused with a dihydropyran ring, with a methyl group attached at the 7th position and a ketone group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylchroman-3-one typically involves the Pechmann condensation reaction. This reaction uses resorcinol and ethyl acetoacetate as starting materials, with sulfuric acid as a catalyst. The reaction proceeds through transesterification, intramolecular hydroxylalkylation, and dehydration steps .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Pechmann condensation reaction remains a fundamental approach due to its simplicity and efficiency in producing various substituted chromanones .

Chemical Reactions Analysis

Types of Reactions: 7-Methylchroman-3-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the methyl group to a carboxylic acid.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: Various substituents can be introduced at different positions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

Scientific Research Applications

7-Methylchroman-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound exhibits various biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.

    Industry: this compound is used in the synthesis of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Methylchroman-3-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Chroman-4-one: Lacks the methyl group at the 7th position but shares the core structure.

    7-Hydroxychroman-3-one: Has a hydroxyl group instead of a methyl group at the 7th position.

    Coumarin: Similar structure but with a lactone ring instead of a dihydropyran ring.

Uniqueness: 7-Methylchroman-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

7-methyl-4H-chromen-3-one

InChI

InChI=1S/C10H10O2/c1-7-2-3-8-5-9(11)6-12-10(8)4-7/h2-4H,5-6H2,1H3

InChI Key

CGATXFNYTCWSFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(=O)CO2)C=C1

Origin of Product

United States

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